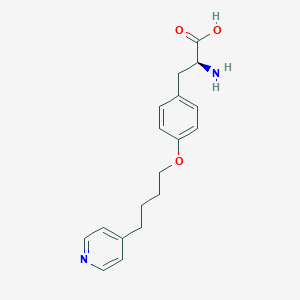
Tirofiban impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tirofiban impurity 8 is a chemical compound related to Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. This compound is one of the impurities that can be found during the synthesis or degradation of Tirofiban .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 8 involves multiple synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents or scientific literature. For example, one method involves the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and detect the impurity .
Industrial Production Methods
Industrial production methods for this compound are typically aligned with the production of Tirofiban itself. These methods involve stringent quality control measures to ensure the purity and consistency of the final product. The impurity can be isolated and characterized using advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Tirofiban impurity 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives .
Aplicaciones Científicas De Investigación
Tirofiban impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Mecanismo De Acción
The mechanism of action of Tirofiban impurity 8 is closely related to that of Tirofiban. Tirofiban works by inhibiting the platelet glycoprotein IIb/IIIa receptor, preventing platelet aggregation and thrombus formation. The impurity may interact with similar molecular targets and pathways, although its specific effects and potency may differ .
Comparación Con Compuestos Similares
Similar Compounds
Tirofiban Impurity A: (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid.
Tirofiban Impurity B: N-oxide derivative of Tirofiban.
Tirofiban Impurity C: Another structural variant of Tirofiban.
Uniqueness
Tirofiban impurity 8 is unique in its specific structural configuration and the conditions under which it is formed. Its presence can provide insights into the stability and degradation pathways of Tirofiban, making it valuable for both research and quality control purposes .
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1 |
Clave InChI |
OJOUITPHSVJWEN-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
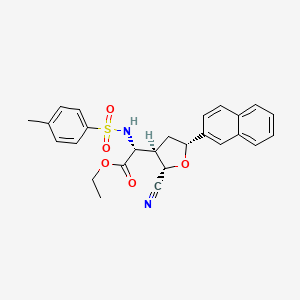

![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
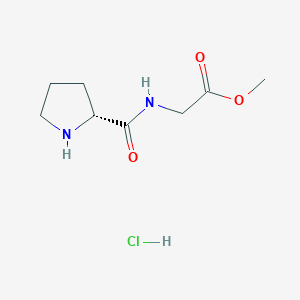
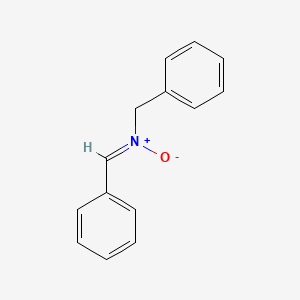
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
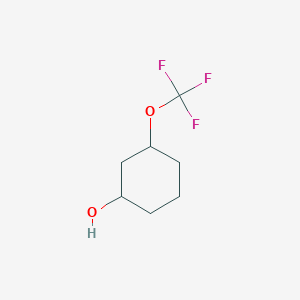
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)

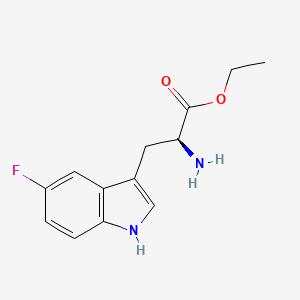
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
